AG-528 is a tyrphostin that inhibits EGFR and HER2 (IC50s = 12 and 4.9 μM, respectively, for inhibition of autophosphorylation). It also inhibits pantothenate kinase 3 (PanK3; IC50 = 3 μM). AG-528 inhibits EGF-dependent proliferation of HER14 cells (IC50 = 25 μM). Tyrphostin AG-528, also known as Tyrphostin B66, is a EGFR protein tyrosine kinase inhibitor.
Related Compounds
Tyrphostin AG 1296
Compound Description: Tyrphostin AG 1296 is a potent and selective inhibitor of platelet-derived growth factor receptor (PDGFR) tyrosine kinase. [] It exhibits anti-proliferative effects by inhibiting PDGF-stimulated tyrosine phosphorylation and PDGFRbeta expression in smooth muscle cells, thereby reducing neointimal formation. [] AG 1296 has been investigated for its potential use in treating various cancers, including glioblastoma. [, , , , , , , ] Studies have shown that it induces apoptosis in glioblastoma cells, reduces cell viability, and suppresses cell migration in vitro and in vivo. [] Additionally, combining AG 1296 with an AKT inhibitor, MK-2206, has demonstrated an additive effect in suppressing anaplastic thyroid carcinoma cell viability and motility. [, , , , , , ]
Relevance: Though the specific structure of Tyrphostin AG 528 is unknown, it likely shares structural similarities with Tyrphostin AG 1296, as both belong to the Tyrphostin family of tyrosine kinase inhibitors. Tyrphostins typically contain a central scaffold that mimics the structure of tyrosine and interacts with the ATP-binding site of tyrosine kinases. [] Therefore, both AG 528 and AG 1296 are likely to have similar structural features, contributing to their potential as tyrosine kinase inhibitors.
Tyrphostin AG 490
Compound Description: Tyrphostin AG 490 is a widely studied tyrosine kinase inhibitor known to primarily target Janus kinase 2 (JAK2). [, , , , , , , ] It inhibits the LPS-induced production of TNFalpha, nitric oxide, and PGE2 in rat astrocytes. [] AG 490 has shown efficacy in reducing liver injury in a mouse model of LPS-induced shock, potentially by inhibiting STAT3 signaling and reducing inflammatory cell infiltration. [] Studies suggest that AG 490 also exhibits inhibitory effects on JAK3, suppressing IL-2-induced T cell proliferation and downstream signaling through the JAK3/STAT, JAK3/AP-1, and JAK3/MAPK pathways. [] Additionally, AG 490 has been shown to block antigen-induced eosinophil recruitment in the airways of sensitized mice by inhibiting IL-5-induced chemokinesis and adhesion. [] It also demonstrated a protective effect in a rat model of acute necrotizing pancreatitis but did not improve survival. []
Relevance: Tyrphostin AG 528 and AG 490 belong to the same Tyrphostin family, suggesting a shared core structure that interacts with the ATP-binding site of tyrosine kinases. [] Although their specific target kinases might differ, the structural similarities between these two compounds suggest a common chemical class and potentially overlapping biological activities, particularly in the context of tyrosine kinase inhibition.
Tyrphostin AG 1478
Compound Description: Tyrphostin AG 1478 is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. [, , , ] It has been shown to cause hypomagnesemia and cardiac dysfunction in rats, potentially due to the inhibition of TRPM6 channel function, leading to magnesium wasting and oxidative stress. [, ] Additionally, AG 1478 preferentially inhibits the growth of human glioma cells expressing truncated EGFR compared to wild-type EGFR, indicating its potential as a therapeutic agent for specific cancer subtypes. [] Studies also suggest that AG 1478 directly inhibits Kv1.5 channels independently of its effects on PTK activity, acting as an open-channel blocker. []
Relevance: Tyrphostin AG 528 and AG 1478 belong to the same family of Tyrphostin compounds, indicating shared structural features that allow them to interact with tyrosine kinases. [] While their target specificity may differ, their common structural features classify them under the same chemical category and suggest a common mechanism of action based on tyrosine kinase inhibition.
Tyrphostin AG 556
Compound Description: Tyrphostin AG 556 is a tyrosine kinase inhibitor with demonstrated efficacy in improving survival and reducing multiorgan failure in a canine model of Escherichia coli peritonitis. [] It is believed to achieve this by inhibiting cytokine-induced signaling pathways without compromising host defenses. [] AG 556 also exhibits protective effects against endotoxin or gram-positive bacteria-induced shock in rats, potentially by suppressing macrophage mediator production, including TXB2, 6-keto PGF1alpha, and NO. [] It effectively inhibits experimental autoimmune encephalomyelitis (EAE) in mice, suggesting its potential for managing human autoimmune disorders. [] Studies also reveal that AG 556 can block the shortening of action potential duration (APD) in a guinea pig model of endotoxic shock, possibly by reducing plasma nitrate and cardiac cGMP production. []
Relevance: Belonging to the same Tyrphostin family as AG 528, AG 556 shares a similar core structure that mimics tyrosine, facilitating interactions with tyrosine kinases. [] While their specific targets might differ, the shared structural features highlight their common chemical class and potential for overlapping biological activities, especially concerning tyrosine kinase inhibition and immune modulation.
Tyrphostin AG 1387
Compound Description: Tyrphostin AG 1387 has been shown to inhibit murine AIDS (MAIDS) development in C57BL/6J mice infected with the LP-BM5 virus mixture. [] This inhibition was observed as a decrease in MAIDS symptoms such as spleen and lymph node weight, restoration of T-cell function, and prevention of viral infection in spleen cells. [] These findings suggest that AG 1387 could be a potential therapeutic agent for treating retroviral-induced diseases.
Relevance: As a member of the Tyrphostin family, AG 1387 likely shares structural features with Tyrphostin AG 528, particularly the central tyrosine-mimicking scaffold that interacts with tyrosine kinases. [] Although AG 1387 is primarily known for its anti-retroviral properties, its structural similarity to AG 528 places it in the same chemical class, suggesting potential overlapping biological activities related to tyrosine kinase inhibition.
Tyrphostin AG 1714
Compound Description: Tyrphostin AG 1714 and related nitro-benzene malononitrile (BMN) molecules disrupt microtubules in various cultured cells. [] Unlike other microtubule-disrupting drugs, AG 1714 does not directly affect microtubule polymerization or stability in vitro. [] Instead, its effects are likely indirect and potentially involve protein tyrosine phosphorylation in regulating microtubule dynamics. [] This suggests that AG 1714 could be a valuable tool for studying microtubule regulation pathways.
Relevance: While Tyrphostin AG 1714 shares the Tyrphostin family name with AG 528, its structure and mechanism of action differ significantly. AG 1714 disrupts microtubules through an indirect mechanism involving protein tyrosine phosphorylation, [] whereas typical Tyrphostins like AG 528 function by directly inhibiting tyrosine kinases. [] Therefore, despite belonging to the broader Tyrphostin group, AG 1714 is likely not structurally related to AG 528 and has a distinct mode of action.
Tyrphostin AG 555
Compound Description: Tyrphostin AG 555 demonstrates inhibitory effects on both early and late stages of the Moloney murine leukemia virus (Mo-MuLV) replication cycle. [] It prevents the integration of viral DNA into the host genome in acutely infected cells and reduces viral RNA levels and viral protein synthesis in chronically infected cells. [, ] Additionally, AG 555 interferes with viral transcription in bovine papillomavirus type 1 (BPV-1)-transformed fibroblasts, leading to cell cycle arrest. [] It achieves this by disrupting the balance between E2 transactivator and repressor functions, essential for maintaining the virus-transformed phenotype. []
Relevance: Tyrphostin AG 555, like AG 528, belongs to the Tyrphostin family, suggesting a shared core structure capable of interacting with tyrosine kinases. [] Although AG 555 exhibits potent anti-retroviral activity, its structural relation to AG 528 places them in the same chemical class. This suggests the possibility of shared biological activities, particularly in the context of tyrosine kinase inhibition, even if their primary targets differ.
Tyrphostin B42
Compound Description: Tyrphostin B42 is a potent and selective inhibitor of Janus kinase 2 (Jak-2) without affecting Tyk-2 kinase. [] It has been shown to inhibit IL-12-induced tyrosine phosphorylation and activation of Jak-2 in activated T cells, leading to decreased IFN-gamma production and programmed cell death. [] In vivo studies demonstrated that tyrphostin B42 reduces the incidence and severity of experimental allergic encephalomyelitis (EAE), a Th1 cell-mediated autoimmune disease, by inhibiting IL-12 signaling and Th1 differentiation. []
Genistein
Compound Description: Genistein is a naturally occurring isoflavone found in soybeans and other plants. It acts as a broad-spectrum tyrosine kinase inhibitor, showing effects on various kinases, including EGFR and PDGFR. [, ] Similar to Tyrphostin AG 556, genistein has been shown to attenuate cardiac action potential duration (APD) shortening in endotoxic shock, potentially by inhibiting tyrosine kinase signaling pathways involved in plasma nitrate and cardiac cGMP production. []
Relevance: While Genistein is not a Tyrphostin derivative, it is frequently mentioned in research alongside Tyrphostin compounds due to their shared ability to inhibit tyrosine kinases. [, ] This functional similarity suggests that despite structural differences, Genistein and Tyrphostin AG 528 might exhibit overlapping biological activities, particularly in pathways regulated by tyrosine kinases.
Lavendustin A
Compound Description: Lavendustin A is a tyrosine kinase inhibitor known to target EGFR and other tyrosine kinases. [] Its mechanism of action involves competing with ATP for binding to the catalytic site of the kinase, thereby inhibiting tyrosine phosphorylation. [] Unlike Tyrphostin AG 1478, lavendustin A does not directly affect Kv1.5 channels. []
Relevance: Although Lavendustin A and Tyrphostin AG 528 are distinct chemical entities, they are both classified as tyrosine kinase inhibitors. [] This functional similarity, despite potential structural differences, suggests that Lavendustin A could serve as a reference compound for understanding the broader biological activities of tyrosine kinase inhibitors, including AG 528.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tubocurarine Chloride is the chloride salt form of tubocurarine, a naturally occurring curare alkaloid isolated from the bark and stem of Chondodendron tomentosum with a muscle relaxant property. Tubocurarine chloride competes with acetylcholine for the nicotinic receptors at the neuromuscular junction of skeletal muscles, thereby inhibiting the action of acetylcholine and blocking the neural transmission without depolarizing the postsynaptic membrane. This may lead to skeletal muscle relaxation and paralysis. A neuromuscular blocker and active ingredient in CURARE; plant based alkaloid of Menispermaceae. See also: Tubocurarine (has active moiety) ... View More ...
(S,S)-tubulozole is an ethyl [4-({[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl}sulfanyl)phenyl]carbamate in which both stereocentres have S-configuration. It is an enantiomer of a (R,R)-tubulozole.
Chidamide is a member of benzamides. Tucidinostat is an investigational drug that is being studied as part of a strategy to cure HIV infection. Tucidinostat belongs to a group of HIV drugs called latency-reversing agents. Tucidinostat is an orally bioavailable benzamide-type inhibitor of histone deacetylase (HDAC) isoenzymes 1, 2, 3 and 10, with potential antineoplastic activity. Upon administration, tucidinostat binds to and inhibits HDACs, leading to an increase of acetylation levels of histone proteins. This agent also inhibits the expression of kinases in the PI3K/Akt and MAPK/Ras signaling pathways and may result in cell cycle arrest and the induction of tumor cell apoptosis. This may inhibit tumor cell proliferation in susceptible tumor cells. HDACs, a class of enzymes that deacetylate chromatin histone proteins, are upregulated in many tumor types and play key roles in gene expression. Compared to some other benzamide-type HDAC inhibitors, chidamide is more stable, more resistant to degradation and has a longer half-life.
N(2)-((1-(N(2)-L-Threonyl)-L-lysyl)-L-prolyl)-L-arginine. A tetrapeptide produced in the spleen by enzymatic cleavage of a leukophilic gamma-globulin. It stimulates the phagocytic activity of blood polymorphonuclear leukocytes and neutrophils in particular. The peptide is located in the Fd fragment of the gamma-globulin molecule.
TUG-1375 is a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties. TUG-1375 has high solubility, high chemical, microsomal, and hepatocyte stability, and favorable pharmacokinetic properties and was confirmed to induce human neutrophil mobilization and to inhibit lipolysis in murine adipocytes.
The free fatty acid receptor 1 (FFAR1; GPR40) is highly expressed in pancreatic β-cells and activated by medium and long-chain fatty acids. There is evidence of a link between FFAR1 (GPR40) and the ability of fatty acids to amplify glucose-stimulated insulin secretion, making this signaling pathway a potential target for regulating diabetes, obesity, and other metabolic disorders. CAY10587 is a selective FFAR1 (GPR40) agonist (EC50 = 32 nM) that does not exhibit activity on the related FFARs: FFAR2 (GPR43) or FFAR3 (GPR41). At 100 nM, CAY10587 increases glucose-stimulated insulin secretion in the rat insulin-secreting cell line INS-1E. TUG-424 is a a potent and selective free fatty acid receptor 1 agonist. TUG-424 significantly increased glucose-stimulated insulin secretion at 100 nM and may serve to explore the role of FFA1 in metabolic diseases such as diabetes or obesity. It enhanced glucose-stimulated insulin secretion in a rat beta-cell line already at 100 nM and from isolated mouse islets through FFA1.
TUG-469 is a potent free fatty acid 1 receptor agonist. TUG-469 showed a 1.7- to 3.0-times higher potency in vitro at 1321N1 cells recombinantly expressing FFA1. Both compounds increased insulin secretion from rat insulinoma INS-1 cells. TUG-469 is > 200-fold selective for FFA1 over FFA4. Finally, a single dose of 5 mg/kg TUG-469 significantly improved glucose tolerance in pre-diabetic NZO mice. TUG-469 turned out as a promising candidate for further drug development of FFA1 agonists for treatment of type 2 diabetes mellitus. Activation of the G protein-coupled free fatty acid receptor 1 (FFA1; formerly known as GPR40) leads to an enhancement of glucose-stimulated insulin secretion from pancreatic β-cells.